![molecular formula C11H10BrN3O2 B14468436 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 66127-33-1](/img/structure/B14468436.png)
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromopyrimidine core with an aminophenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 5-bromopyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The 2-aminobenzylamine is reacted with 5-bromopyrimidine-2,4(1H,3H)-dione under suitable conditions to form the desired product. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions may involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenylmethyl group can form hydrogen bonds or hydrophobic interactions with the target, while the bromopyrimidine core can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(2-Aminophenyl)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The bromine atom, for example, can participate in unique substitution and coupling reactions that may not be as efficient with other halogens.
Eigenschaften
CAS-Nummer |
66127-33-1 |
|---|---|
Molekularformel |
C11H10BrN3O2 |
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
6-[(2-aminophenyl)methyl]-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-8(14-11(17)15-10(9)16)5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H2,14,15,16,17) |
InChI-Schlüssel |
MVLKWANCTZTLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C(=O)NC(=O)N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



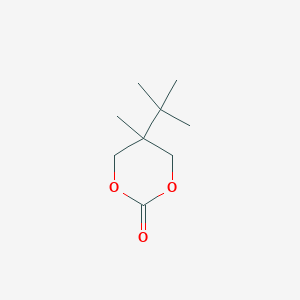
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
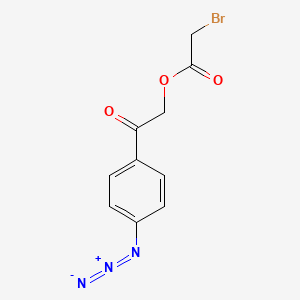
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
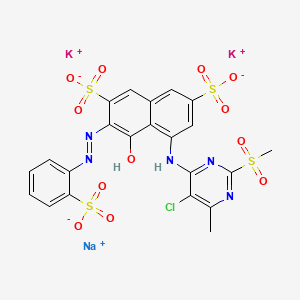
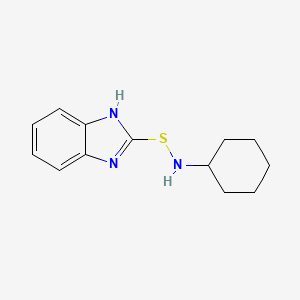
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

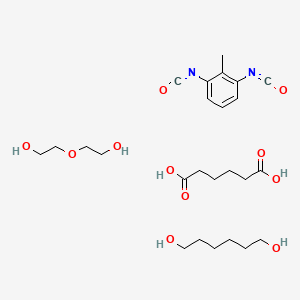
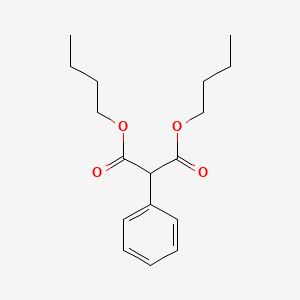
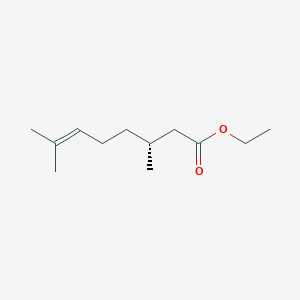
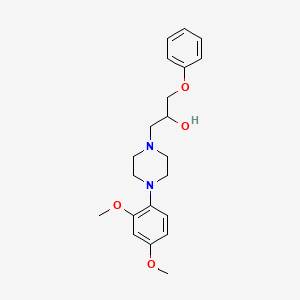
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
